Calcifediol-13C5 (monohydrate)
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Overview
Description
Calcifediol is a prohormone of the vitamin D endocrine system and is hydroxylated in the liver to produce the active form, calcitriol . This compound is used in scientific research to study the metabolism and function of vitamin D.
Preparation Methods
Synthetic Routes and Reaction Conditions: Calcifediol-13C5 (monohydrate) is synthesized by incorporating stable heavy isotopes of carbon into the calcifediol molecule. The synthesis involves the hydroxylation of vitamin D3 (cholecalciferol) in the liver to produce calcifediol, which is then labeled with carbon-13 isotopes .
Industrial Production Methods: The industrial production of calcifediol-13C5 (monohydrate) involves the use of advanced chemical synthesis techniques to incorporate the carbon-13 isotopes into the calcifediol molecule. This process requires precise control of reaction conditions to ensure the correct incorporation of the isotopes .
Chemical Reactions Analysis
Types of Reactions: Calcifediol-13C5 (monohydrate) undergoes various chemical reactions, including hydroxylation, oxidation, and reduction. These reactions are essential for the conversion of calcifediol to its active form, calcitriol .
Common Reagents and Conditions: Common reagents used in the reactions involving calcifediol-13C5 (monohydrate) include hydroxylating agents, oxidizing agents, and reducing agents. The reactions typically occur under controlled conditions to ensure the desired transformation of the compound .
Major Products: The major product formed from the reactions involving calcifediol-13C5 (monohydrate) is calcitriol, the active form of vitamin D. This transformation is crucial for the biological activity of the compound .
Scientific Research Applications
Calcifediol-13C5 (monohydrate) is widely used in scientific research to study the metabolism and function of vitamin D. It is used in various fields, including chemistry, biology, medicine, and industry .
Chemistry: In chemistry, calcifediol-13C5 (monohydrate) is used as a tracer to study the metabolic pathways of vitamin D. The incorporation of carbon-13 isotopes allows researchers to track the movement and transformation of the compound in biological systems .
Biology: In biology, calcifediol-13C5 (monohydrate) is used to study the role of vitamin D in cellular processes. It helps researchers understand how vitamin D influences gene expression and cellular function .
Medicine: In medicine, calcifediol-13C5 (monohydrate) is used to study the effects of vitamin D on human health. It is used in clinical trials to evaluate the efficacy of vitamin D supplements and treatments for various conditions .
Industry: In industry, calcifediol-13C5 (monohydrate) is used in the development of new vitamin D supplements and pharmaceuticals. It helps manufacturers ensure the quality and efficacy of their products .
Mechanism of Action
Calcifediol-13C5 (monohydrate) exerts its effects by binding to the vitamin D receptor (VDR) and regulating gene expression. The compound is hydroxylated in the liver to produce calcitriol, which then binds to the VDR and modulates the transcription of target genes . This process is essential for maintaining calcium and phosphate homeostasis in the body .
Comparison with Similar Compounds
Calcifediol-13C5 (monohydrate) is similar to other forms of calcifediol, such as calcifediol monohydrate and 3-epi-calcifediol . the incorporation of carbon-13 isotopes makes calcifediol-13C5 (monohydrate) unique, as it allows for the tracking and study of the compound in biological systems .
Similar Compounds:- Calcifediol monohydrate
- 3-epi-Calcifediol
Calcifediol-13C5 (monohydrate) stands out due to its labeled isotopes, which provide valuable insights into the metabolism and function of vitamin D.
Properties
Molecular Formula |
C27H46O3 |
---|---|
Molecular Weight |
423.6 g/mol |
IUPAC Name |
(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-(113C)methyl(4,5,6,7-13C4)heptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol;hydrate |
InChI |
InChI=1S/C27H44O2.H2O/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29;/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3;1H2/b21-11+,22-12-;/t20-,23+,24-,25+,27-;/m1./s1/i3+1,4+1,6+1,16+1,26+1; |
InChI Key |
WRLFSJXJGJBFJQ-YQCSVTAZSA-N |
Isomeric SMILES |
C[C@H](C[13CH2][13CH2][13C]([13CH3])([13CH3])O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C.O |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C.O |
Origin of Product |
United States |
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